molecular formula C5H9ClN2 B6360709 C-(1H-Pyrrol-3-yl)-methylamine hydrochloride CAS No. 1955498-33-5

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride

Cat. No. B6360709
CAS RN: 1955498-33-5
M. Wt: 132.59 g/mol
InChI Key: KZEFEZNMPDEKCN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Synthesis Analysis

Pyrrole derivatives can be synthesized through various methods. For instance, one method involves the reaction of pyrazolones with aldehydes in boiling water, followed by the addition of bis(acetoxy)-iodobenzene at room temperature .


Molecular Structure Analysis

Pyrrole consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of “C-(1H-Pyrrol-3-yl)-methylamine hydrochloride” would depend on the specific locations of the methylamine and hydrochloride groups.


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a wide range of chemical reactions. For example, they can undergo electrophilic substitution reactions at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrole itself is a colorless volatile liquid . The properties of “this compound” would depend on the specific locations of the methylamine and hydrochloride groups.

Scientific Research Applications

Therapeutic and Chemical Applications

  • Bioactive Pyrrole-based Compounds : Pyrrole and its derivatives have been identified as crucial pharmacophores in drug discovery, showcasing a wide range of biological activities including anticancer, antimicrobial, and antiviral properties. These compounds have been extensively studied for their target selectivity and therapeutic potential, with a focus on anticancer activities. Pyrrole's utility in medicinal chemistry is emphasized through its incorporation into drugs that target specific biological pathways (Li Petri et al., 2020).

  • Chlorogenic Acid Research : Studies on Chlorogenic Acid (CGA), which shares a core structure similar to the pyrrole motif, illustrate the compound's diverse pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. CGA's role in lipid and glucose metabolism regulation offers promising therapeutic interventions for conditions such as cardiovascular diseases and diabetes (Naveed et al., 2018).

Environmental and Agricultural Applications

  • Biochar and Environmental Impact : Research into biochar, a carbon-rich product derived from biomass pyrolysis, has highlighted its potential for carbon sequestration and as a soil amendment to improve soil fertility and crop production. The study of biochar's impact on soil physical properties and greenhouse gas emissions underscores its importance in environmental management and agricultural practices (Mukherjee and Lal, 2013).

Molecular Mechanisms and Toxicity Studies

  • Mechanisms of Action and Toxicity : Studies on the molecular mechanisms underlying the toxicity of compounds like Paraquat dichloride (related to pyrrole chemistry through its nitrogen-containing structure) have provided insights into the molecular dynamics of lung toxicity. Such research is crucial for developing treatments for poisonings and understanding the toxicodynamic level of similar compounds (Dinis-Oliveira et al., 2008).

  • Pharmacokinetic Properties of Pyrrolidone Derivatives : The study of N-Methyl-2-pyrrolidone (NMP) emphasizes its role as a strong solubilizing agent with significant applications in pharmaceutical sciences. This review delineates NMP's physicochemical characteristics, application in pharmaceutical formulations, and its pharmacokinetic and toxicity profiles compared to other common solvents, showcasing the critical evaluation of solvent efficacy and safety in drug development (Jouyban et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its specific biological target. Pyrrole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer activities .

Future Directions

Pyrrole and its derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may continue to explore the synthesis of new pyrrole derivatives and their potential applications .

properties

IUPAC Name

1H-pyrrol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h1-2,4,7H,3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFEZNMPDEKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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